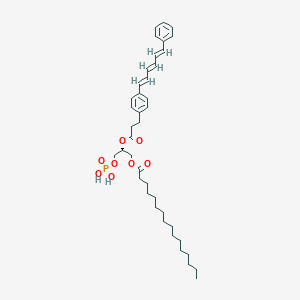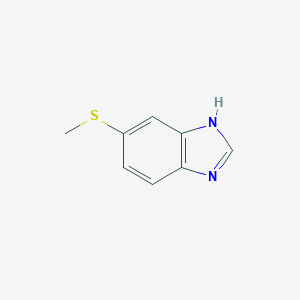
5-(Methylthio)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylthio)-1H-benzimidazole is a heterocyclic organic compound that contains a benzene ring fused to an imidazole ring. It is also known as MTB and is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of MTB involves its binding to the ATP-binding site of CK2, thereby inhibiting its activity. This inhibition results in the downregulation of various signaling pathways that are involved in cancer cell growth and survival.
Effets Biochimiques Et Physiologiques
MTB has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. MTB has also been shown to induce autophagy, a process that is involved in the degradation of cellular components and the maintenance of cellular homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MTB for lab experiments is its selectivity for CK2 inhibition. This selectivity allows for the specific targeting of CK2 signaling pathways, which is important for the development of cancer therapeutics. However, one of the limitations of MTB is its poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are various future directions for the use of MTB in scientific research. One of these directions is the development of MTB-based therapeutics for the treatment of cancer and other diseases. Another direction is the study of the interaction between MTB and other proteins, which can provide insights into its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, 5-(Methylthio)-1H-benzimidazole is a heterocyclic organic compound that has various scientific research applications. Its selectivity for CK2 inhibition makes it a potential therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
MTB has various scientific research applications, including its use as a selective inhibitor of protein kinase CK2. CK2 is an enzyme that regulates various cellular processes, including cell growth, differentiation, and apoptosis. MTB has been shown to inhibit CK2 activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
121537-61-9 |
|---|---|
Nom du produit |
5-(Methylthio)-1H-benzimidazole |
Formule moléculaire |
C8H8N2S |
Poids moléculaire |
164.23 g/mol |
Nom IUPAC |
6-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C8H8N2S/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10) |
Clé InChI |
WPZAUVRYUCIFAI-UHFFFAOYSA-N |
SMILES |
CSC1=CC2=C(C=C1)N=CN2 |
SMILES canonique |
CSC1=CC2=C(C=C1)N=CN2 |
Synonymes |
1H-Benzimidazole,5-(methylthio)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

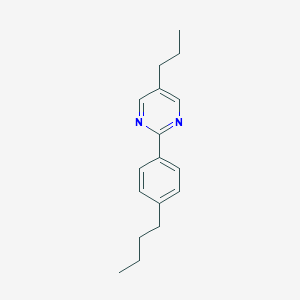
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)
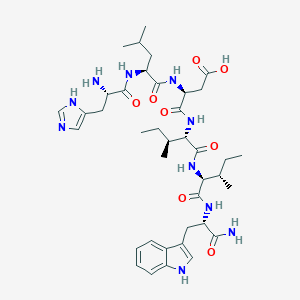
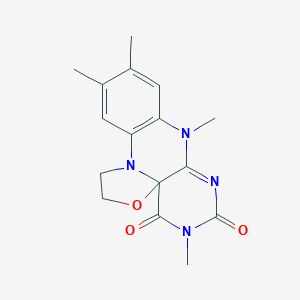
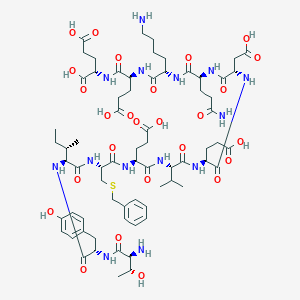
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)
![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)
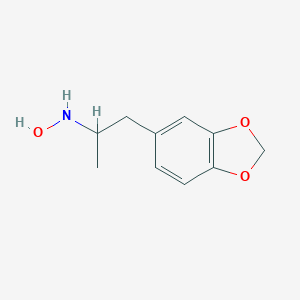
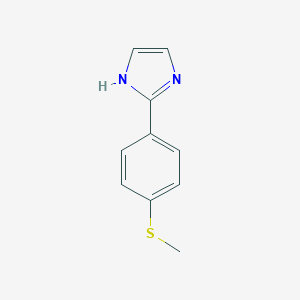
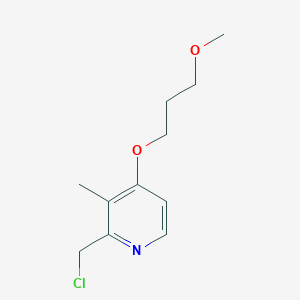
![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)
